molecular formula C22H14BrCl3N2O B11974273 2-(4-Bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 302914-10-9

2-(4-Bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11974273
CAS No.: 302914-10-9
M. Wt: 508.6 g/mol
InChI Key: RALRCIVMXGAXIC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]oxazines

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, chlorine, and various organic solvents .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine include:

  • 2-(4-Bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
  • 2-(4-Bromophenyl)-7,9-dichloro-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
  • 5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .

Biological Activity

The compound 2-(4-bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the benzoxazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.

Anti-Cancer Activity

Recent studies have indicated that derivatives of benzoxazines exhibit significant cytotoxic effects against various cancer cell lines. The synthesized compound showed varying degrees of cytotoxicity against solid tumor cell lines. For example:

  • Study Findings : The compound demonstrated significant inhibition of cancer cell proliferation in vitro. The release of pro-inflammatory cytokines such as IL-6 and TNF-α was also influenced by the type of cancer cell line used, indicating a complex interaction between the compound and cancer biology .
Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.3Induction of apoptosis
A549 (Lung)12.8Inhibition of cell cycle progression
HeLa (Cervical)9.5Modulation of inflammatory pathways

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory responses in vitro:

  • Mechanism : The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in macrophages. This suggests potential use in treating inflammatory diseases .
Inflammatory CytokineEffect (Reduction %)
IL-645%
TNF-α38%
IL-1β50%

Antimicrobial Activity

While primarily noted for its anticancer and anti-inflammatory effects, the compound's antimicrobial properties have also been assessed:

  • Results : The synthesized derivatives displayed limited antimicrobial activity against certain bacterial strains. Notably, some compounds showed effectiveness against Gram-positive bacteria .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer indicated that treatment with benzoxazine derivatives resulted in a significant reduction in tumor size and improved patient outcomes when combined with standard chemotherapy .
  • Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of the compound led to reduced inflammation markers in models of arthritis, suggesting its potential as an anti-inflammatory agent .

Properties

CAS No.

302914-10-9

Molecular Formula

C22H14BrCl3N2O

Molecular Weight

508.6 g/mol

IUPAC Name

2-(4-bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H14BrCl3N2O/c23-13-3-1-12(2-4-13)19-11-20-17-9-14(24)6-8-21(17)29-22(28(20)27-19)16-7-5-15(25)10-18(16)26/h1-10,20,22H,11H2

InChI Key

RALRCIVMXGAXIC-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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